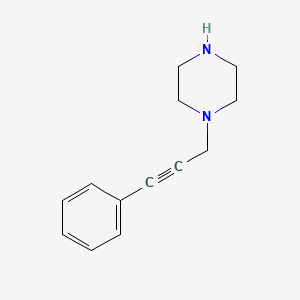

1-(3-Phenylprop-2-yn-1-yl)piperazine

Description

1-(3-Phenylprop-2-yn-1-yl)piperazine is a piperazine derivative characterized by a propargyl chain bearing a phenyl group attached to the piperazine nitrogen. Piperazine derivatives are structurally versatile and exhibit diverse pharmacological activities, ranging from psychoactive effects (e.g., benzylpiperazine, BZP) to anticancer and antioxidant applications . The synthesis of such compounds often involves nucleophilic substitution reactions or ring-opening strategies, as seen in related ethylpiperazine derivatives .

Properties

CAS No. |

148728-47-6 |

|---|---|

Molecular Formula |

C13H16N2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-(3-phenylprop-2-ynyl)piperazine |

InChI |

InChI=1S/C13H16N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-3,5-6,14H,8-12H2 |

InChI Key |

FZSGPCWHYSRBHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC#CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Piperazine Derivatives

Piperazine derivatives are classified based on their substituents, which dictate their biological interactions. Below is a structural comparison of 1-(3-Phenylprop-2-yn-1-yl)piperazine with key analogs:

Key Observations :

- Bulky substituents (e.g., 4-chlorobenzhydryl) enhance cytotoxicity in cancer cells , whereas electron-withdrawing groups (e.g., trifluoromethyl in TFMPP) increase serotonin receptor selectivity .

Receptor Binding Affinities and Selectivity

Receptor profiles of selected piperazines:

Target Compound Insights: While TFMPP and mCPP target 5-HT1B/1C receptors , the propargyl-phenyl group in this compound may shift selectivity toward novel targets (e.g., kinase inhibition in cancer) due to steric and electronic effects.

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves nucleophilic substitution of piperazine with 3-phenylprop-2-yn-1-yl bromide (Scheme 1). Piperazine’s primary amine reacts with the propargyl bromide in the presence of a base to form the desired product.

Reagents and Conditions :

Key Challenges and Solutions

-

Steric Hindrance : Mono-alkylation is favored due to steric effects from the piperazine ring.

-

Byproduct Formation : Use of excess base or elevated temperatures minimizes side reactions.

Cu-Catalyzed Three-Component Coupling

Reaction Scope and Optimization

This method employs a copper-nickel (Cu-Ni) catalyst to couple benzaldehyde, piperazine, and phenylacetylene (Scheme 2). The reaction proceeds via a tandem condensation and cyclization pathway.

Reagents and Conditions :

| Component | Role | Optimal Loading |

|---|---|---|

| Piperazine | Nucleophile | 1.1 equiv |

| Benzaldehyde | Carbonyl Source | 1.0 equiv |

| Phenylacetylene | Propargyl Source | 1.2 equiv |

Advantages Over Traditional Methods

Michael Addition-Based Synthesis

Mechanistic Pathway

This approach leverages a copper-catalyzed Michael addition between piperazine, methyl vinyl ketone, and phenylacetylene (Scheme 3). The reaction forms a propargylamine intermediate, which undergoes further coupling.

Reagents and Conditions :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Michael Addition | Piperazine, Methyl vinyl ketone | Toluene, 100°C, 12 h | 70–98% |

| Alkylation | Phenylacetylene, CuCl | Toluene, 100°C, 12 h | 70–98% |

Q & A

Q. What are the standard synthetic routes for 1-(3-Phenylprop-2-yn-1-yl)piperazine, and how are reaction conditions optimized?

The synthesis typically involves alkylation of a piperazine core with propargyl bromide derivatives. For example:

- Step 1 : React 1-(substituted-benzyl)piperazine with propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at room temperature for 6–7 hours .

- Step 2 : Purify via column chromatography (e.g., ethyl acetate/hexane) and confirm purity using TLC . Key parameters for optimization include solvent choice (polar aprotic solvents enhance nucleophilicity), stoichiometry of propargyl bromide (1.2 equivalents), and reaction time (monitored via TLC).

Q. What spectroscopic and analytical methods are used to characterize this compound?

Standard characterization involves:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?

SAR analysis focuses on:

- Alkyne Chain Modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances receptor binding affinity (e.g., for serotonin receptors) .

- Piperazine Substitution : Bulkier substituents (e.g., cyclodextrin inclusion complexes) reduce toxicity but may lower activity, necessitating trade-off analysis .

- Computational Docking : Use programs like AutoDock to predict interactions with biological targets (e.g., antiplatelet activity via P2Y₁₂ receptor binding) .

Q. How can contradictions in biological activity data (e.g., low toxicity vs. reduced efficacy) be resolved experimentally?

- Hypothesis Testing : If beta-cyclodextrin inclusion reduces toxicity but dampens activity, conduct dose-response assays to identify an optimal balance .

- Comparative Studies : Compare unmodified vs. modified derivatives in parallel assays (e.g., platelet aggregation tests for antiplatelet activity) .

- Mechanistic Probes : Use radioligand binding assays to quantify target affinity changes post-modification .

Q. What computational strategies are effective for predicting crystallographic behavior or biological interactions?

- Crystallography : Refine X-ray data using SHELXL for small-molecule structures or SHELXE for high-throughput phasing of macromolecular complexes .

- Molecular Dynamics (MD) : Simulate conformational stability in aqueous vs. lipid environments (e.g., Desmond or GROMACS) to predict membrane permeability .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward electrophilic targets .

Q. How can structural optimization address solubility or bioavailability challenges?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the piperazine nitrogen to enhance water solubility .

- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .

- Lipophilicity Tuning : Replace phenylpropynyl with pyridylpropynyl groups to lower logP while maintaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.